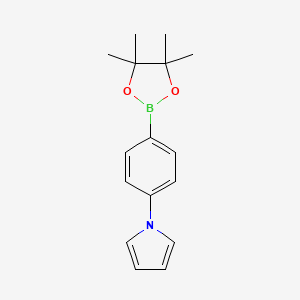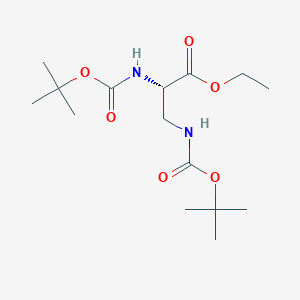
4,4-Dimethylmorpholin-4-ium iodide
説明
4,4-Dimethylmorpholin-4-ium iodide is a chemical compound with the CAS Number: 2412-10-4 . It has a molecular weight of 243.09 and its IUPAC name is this compound . The compound is typically available in a white to yellow solid form .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. One method involves the use of cobalt (II) chloride, sodium sulfite, and zinc in 1-methyl-pyrrolidin-2-one at 200℃ for 7 hours . Another method involves the use of palladium dichloride in 1-methyl-pyrrolidin-2-one at 190℃ for 8 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H14NO.HI/c1-7(2)3-5-8-6-4-7;/h3-6H2,1-2H3;1H/q+1;/p-1 . The InChI key is YGNXNQMVWHPUET-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
This compound has a molecular weight of 243.09 . It is typically available in a white to yellow solid form .科学的研究の応用
4,4-Dimethylmorpholin-4-ium iodide has a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, an additive in chromatography, and a component of molecular biology experiments. It has also been used in the synthesis of peptides and proteins, and as a catalyst in organic reactions. Additionally, it has been used to study the properties of enzymes and to study the structure of proteins.
作用機序
The mechanism of action of 4,4-Dimethylmorpholin-4-ium iodide is not completely understood, but it is believed to involve the formation of a cationic species that binds to the anionic sites of the target molecule. This binding results in the formation of a complex that can be used to alter the properties of the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have a positive effect on the activity of enzymes, and it has been used as an inhibitor of certain enzymes. Additionally, it has been used as a stabilizing agent for proteins and has been shown to increase the solubility of certain proteins.
実験室実験の利点と制限
One of the major advantages of 4,4-Dimethylmorpholin-4-ium iodide is its low cost and ease of synthesis. Additionally, it is relatively stable and has a high solubility in water, making it easy to use in laboratory experiments. However, it is important to note that this compound is toxic and should be handled with care. Additionally, it is not suitable for use in certain types of experiments, such as those involving enzymes, as it can interfere with the activity of the enzyme.
将来の方向性
There are a number of potential future directions for the use of 4,4-Dimethylmorpholin-4-ium iodide in scientific research. One potential avenue is the development of new synthetic methods for the synthesis of organic compounds. Additionally, this compound could be used to study the properties of proteins and enzymes, and to develop new inhibitors and stabilizers for proteins. Finally, this compound could be used to study the structure of proteins and to develop new methods for protein purification.
合成法
4,4-Dimethylmorpholin-4-ium iodide is synthesized by the reaction of 4,4-dimethylmorpholine (DMM) with iodine in an aqueous solution of acetic acid. The reaction is conducted at room temperature and is complete within a few minutes. The reaction produces a yellow-brown precipitate that is then filtered and dried to yield this compound. The synthesis of this compound is relatively simple and inexpensive, making it an attractive option for laboratory use.
Safety and Hazards
特性
IUPAC Name |
4,4-dimethylmorpholin-4-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO.HI/c1-7(2)3-5-8-6-4-7;/h3-6H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNXNQMVWHPUET-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946945 | |
| Record name | 4,4-Dimethylmorpholin-4-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2412-10-4 | |
| Record name | Morpholinium, 4,4-dimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2412-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholinium, 4,4-dimethyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002412104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylmorpholinium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Dimethylmorpholin-4-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethylmorpholin-4-ium iodide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RE3DNS8CR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)](/img/structure/B6318858.png)





